molecular formula C8H16NO5P B092529 cis-Bidrin CAS No. 18250-63-0

cis-Bidrin

Cat. No.: B092529
CAS No.: 18250-63-0
M. Wt: 237.19 g/mol
InChI Key: VEENJGZXVHKXNB-SREVYHEPSA-N
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Description

cis-Bidrin is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group, a methyl group, and a dimethyl phosphate group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Bidrin typically involves the reaction of dimethyl phosphite with an appropriate precursor under controlled conditions. One common method involves the use of dimethyl phosphite and a suitable alkene or alkyne precursor in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

cis-Bidrin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, cis-Bidrin is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in reactions that form carbon-phosphorus bonds, making it valuable in the synthesis of organophosphorus compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules, such as enzymes and nucleic acids, makes it a useful tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of cis-Bidrin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl(dimethylamino)phosphine: This compound shares a similar structure but lacks the oxopropenyl group.

    Methyltri-n-butylphosphonium dimethyl phosphate: Another related compound with a different alkyl group.

Uniqueness

cis-Bidrin is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

18250-63-0

Molecular Formula

C8H16NO5P

Molecular Weight

237.19 g/mol

IUPAC Name

[(Z)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate

InChI

InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6-

InChI Key

VEENJGZXVHKXNB-SREVYHEPSA-N

SMILES

CC(=CC(=O)N(C)C)OP(=O)(OC)OC

Isomeric SMILES

C/C(=C/C(=O)N(C)C)/OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)N(C)C)OP(=O)(OC)OC

density

Relative density (water = 1): 1.216 (15 °C)

flash_point

93 °C c.c.

18250-63-0
141-66-2

physical_description

YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR.

solubility

Solubility in water: miscible

vapor_pressure

Vapor pressure, Pa at 20 °C: 0.013

Origin of Product

United States

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